molecular formula C7H8N2O2 B12574475 3-Amino-2,1-benzoxazol-1(3H)-ol CAS No. 639030-21-0

3-Amino-2,1-benzoxazol-1(3H)-ol

Katalognummer: B12574475
CAS-Nummer: 639030-21-0
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: QWYSXVWXXZVXRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,1-benzoxazol-1(3H)-ol is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,1-benzoxazol-1(3H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,1-benzoxazol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzoxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,1-benzoxazol-1(3H)-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 3-Amino-2,1-benzoxazol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1,3-benzoxazole: Another benzoxazole derivative with similar properties.

    2-Methylbenzoxazole: A methyl-substituted benzoxazole with different reactivity.

    Benzoxazole: The parent compound of the benzoxazole family.

Uniqueness

3-Amino-2,1-benzoxazol-1(3H)-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

639030-21-0

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

1-hydroxy-3H-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H8N2O2/c8-7-5-3-1-2-4-6(5)9(10)11-7/h1-4,7,10H,8H2

InChI-Schlüssel

QWYSXVWXXZVXRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(ON2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.